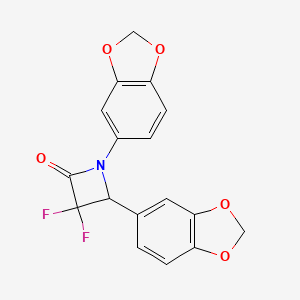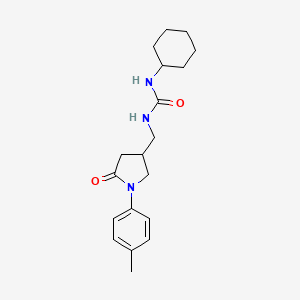
1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a complex organic compound with a unique structure that combines a cyclohexyl group, a pyrrolidinone ring, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a keto acid.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction using p-tolyl chloride and an appropriate catalyst.
Formation of the Urea Moiety: The urea moiety is formed by reacting an isocyanate with an amine. In this case, the cyclohexylamine can be reacted with an isocyanate derivative of the pyrrolidinone intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: Researchers can use the compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound may find use in the development of new industrial chemicals or as a precursor for more complex molecules.
作用機序
The mechanism of action of 1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-Cyclohexyl-3-(p-tolyl)urea: This compound lacks the pyrrolidinone ring but shares the cyclohexyl and p-tolyl groups.
3-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea: This compound lacks the cyclohexyl group but retains the pyrrolidinone and urea moieties.
Uniqueness
1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is unique due to its combination of a cyclohexyl group, a pyrrolidinone ring, and a urea moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
特性
IUPAC Name |
1-cyclohexyl-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14-7-9-17(10-8-14)22-13-15(11-18(22)23)12-20-19(24)21-16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAKHJCLDIAOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
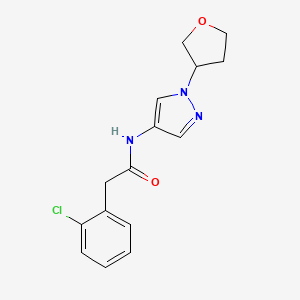
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B3016793.png)
![[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B3016794.png)
![(E)-N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B3016795.png)
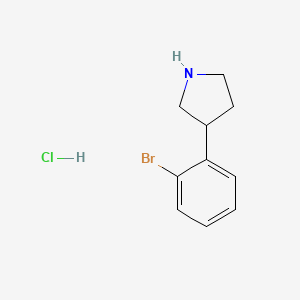
![4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B3016802.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B3016803.png)
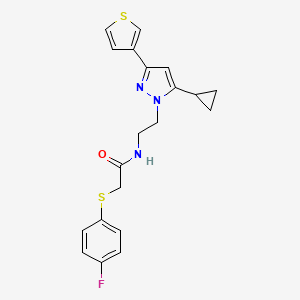

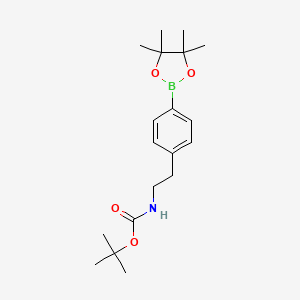
![3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B3016811.png)
